2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate
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Overview
Description
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate is a chemical compound with the molecular formula C26H19NOS and a molecular weight of 393.5. This compound is known for its unique structure, which includes a chromenium core substituted with diphenyl groups and a thiocyanate moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate typically involves the reaction of 2,4-diphenyl-5,6-dihydrobenzo[h]chromenium with thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiocyanate derivative. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenium oxides.
Reduction: Reduction reactions can convert the chromenium core to a more reduced state.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chromenium-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chromenium core can participate in redox reactions, while the thiocyanate group may facilitate binding to specific biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride
- 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide
- 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide
Uniqueness
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its halide counterparts. The thiocyanate moiety can engage in specific interactions that are not possible with chloride, bromide, or iodide, making this compound valuable for certain applications.
Properties
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19O.CHNS/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1-3/h1-14,17H,15-16H2;3H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKHUIVOCAGDDN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.C(#N)[S-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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